13,13,14,14-Tetramethyl-3,6,9-trioxa-13-silapentadec-11-yn-1-yl 4-methylbenzenesulfonate
CAS No.:
Cat. No.: VC13697299
Molecular Formula: C22H36O6SSi
Molecular Weight: 456.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H36O6SSi |
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Molecular Weight | 456.7 g/mol |
IUPAC Name | 2-[2-[2-[3-[tert-butyl(dimethyl)silyl]prop-2-ynoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Standard InChI | InChI=1S/C22H36O6SSi/c1-20-8-10-21(11-9-20)29(23,24)28-18-17-27-16-15-26-14-13-25-12-7-19-30(5,6)22(2,3)4/h8-11H,12-18H2,1-6H3 |
Standard InChI Key | SYPKVRMPZBCYNP-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC#C[Si](C)(C)C(C)(C)C |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCC#C[Si](C)(C)C(C)(C)C |
Introduction
Structural Analysis and Molecular Properties
Core Molecular Architecture
The compound’s structure features a silapentadecane backbone modified with three ether linkages (3,6,9-trioxa), a terminal alkyne group at position 11, and a 4-methylbenzenesulfonate ester at position 1. The silapentadecane system incorporates a silicon atom at position 13, bonded to four methyl groups, creating a sterically hindered tetrahedral geometry . This structural configuration is critical for stabilizing reactive intermediates during synthetic transformations.
The molecular formula is C₂₂H₃₆O₆SSi, with a molecular weight of 456.67 g/mol . Key structural identifiers include:
Property | Value |
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SMILES Code | CC1=CC=C(S(=O)(OCCOCCOCCOCC#CSi(C(C)(C)C)C)=O)C=C1 |
CAS Number | 2742250-22-0 |
Boiling Point | Not reported |
Melting Point | Not reported |
Storage Conditions | Inert atmosphere, 2–8°C |
Synthesis and Manufacturing Processes
Stepwise Synthetic Pathways
The synthesis involves a multi-step sequence starting from chlorosilane precursors and propargyl ether intermediates :
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Siloxane Backbone Assembly:
Reaction of tetramethylsilane with 1,2-ethanediol derivatives under acidic conditions yields the trioxa-silapentadecane framework. -
Alkyne Incorporation:
Sonogashira coupling introduces the terminal alkyne group at position 11, using palladium catalysis and copper iodide as a co-catalyst. -
Sulfonate Esterification:
The final step involves nucleophilic substitution between the silapentadecane alcohol and 4-methylbenzenesulfonyl chloride in dichloromethane, facilitated by triethylamine .
Optimization Challenges
Key challenges include:
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Steric Hindrance: The tetramethylsilane group impedes nucleophilic attack during esterification, necessitating elevated temperatures (80–100°C) .
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Moisture Sensitivity: The silicon center’s susceptibility to hydrolysis requires anhydrous conditions and inert gas purging .
Chemical Reactivity and Functional Transformations
Alkyne-Driven Reactions
The terminal alkyne participates in:
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Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) forms 1,4-disubstituted triazoles, enabling bioconjugation .
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Hydroalkynylation: Palladium-mediated coupling with aryl halides extends the carbon chain for polymer applications .
Sulfonate Reactivity
The 4-methylbenzenesulfonate group acts as a leaving group in nucleophilic substitutions, facilitating:
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Etherification: Displacement by alkoxide ions to form ether linkages.
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Aminolysis: Reaction with primary amines to yield sulfonamide derivatives .
Applications in Advanced Materials and Synthesis
Surface Functionalization
The compound’s siloxane backbone enables covalent bonding to silicon-based substrates (e.g., glass, silica nanoparticles), creating hydrophobic or catalytic surfaces . Applications include:
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Anti-reflective Coatings: Engineered films with tunable refractive indices.
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Chromatographic Stationary Phases: Sulfonate groups improve ion-exchange capacity .
Polymer Chemistry
Incorporation into polyurethane or epoxy resins enhances thermal stability (Tg increase by 15–20°C) and reduces dielectric constants (ε < 2.5) .
Hazard Statement | Precautionary Measure |
---|---|
H302 | Harmful if swallowed |
H315 | Causes skin irritation |
H319 | Causes serious eye irritation |
H335 | May cause respiratory irritation |
Comparative Analysis with Structural Analogues
Future Research Directions
Mechanistic Studies
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Elucidate silicon’s role in stabilizing transition states during alkyne reactions.
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Investigate solvent effects on sulfonate substitution kinetics.
Application Expansion
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